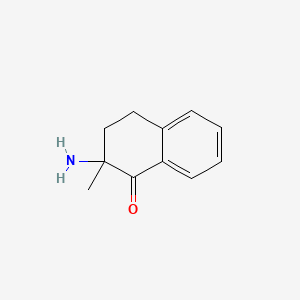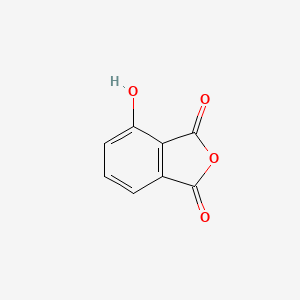
3-Hydroxyphthalic anhydride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-hydroxyphthalic anhydride can be approached through various chemical pathways, including the acid-catalyzed synthesis from phthalides and novel routes from alternative starting materials. For example, a new acid-catalyzed method for synthesizing (Z)-3-butylidenephthalides from hydroxyphthalides highlights the versatility of precursors in obtaining derivatives of 3-hydroxyphthalic anhydride (Mali & Babu, 1998). Additionally, the Diels-Alder synthesis from 3-methoxy-2-pyrone offers a convenient route to 3-methoxyphthalic anhydride, showcasing the adaptability of synthetic strategies to produce related compounds (Profitt, Jones, & Watt, 1975).
Molecular Structure Analysis
The molecular structure of 3-hydroxyphthalic anhydride is central to its reactivity and interaction with other molecules. Investigations into the coordination properties of hydroxyisophthalic acids reveal insights into the structural basis for the formation of functional materials, emphasizing the importance of charge and coordination modes in the design of coordination polymers (Sokolov et al., 2021).
Chemical Reactions and Properties
3-Hydroxyphthalic anhydride participates in a range of chemical reactions, underpinning its utility in synthesizing diverse chemical entities. The microwave-assisted synthesis and bulk polymerization demonstrate the compound's role as a monomer in forming polyimides, highlighting its reactivity and potential in material science (Theis & Ritter, 2012).
Physical Properties Analysis
The physical properties of 3-hydroxyphthalic anhydride, such as fusion temperature, molar heat capacity, and enthalpies of formation, are critical for its application in various domains. The determination of these properties through techniques like differential scanning calorimetry and combustion calorimetry provides essential data for understanding the compound's behavior under different conditions (López-Ortega et al., 2022).
Chemical Properties Analysis
The chemical properties of 3-hydroxyphthalic anhydride, including its reactivity in condensation reactions and potential as a building block for complex molecules, are foundational to its utility in synthetic chemistry. The reactions of phthalide-3-carboxylic acid with imines, resulting in diverse products based on solvent choice, exemplify the compound's versatility and potential for generating novel chemical entities (Chiefari, Janowski, & Prager, 1989).
Wissenschaftliche Forschungsanwendungen
Thermochemical Properties : 3HP's thermochemical properties, including fusion enthalpy, fusion temperature, and molar heat capacity, have been determined using differential scanning calorimetry and other methods. These properties are essential for understanding and applying 3HP in chemical processes (López-Ortega et al., 2022).
Inhibition of HPV Entry : Modified forms of 3HP, specifically 3HP-modified bovine beta-lactoglobulin, have shown effectiveness in inhibiting the entry of human papillomavirus (HPV) into host cells. This has implications for developing topical treatments for HPV infection (Hua et al., 2019).
Anti-Herpes Activity : Another modified form of 3HP, 3-hydroxyphthalic anhydride-modified ovalbumin, has demonstrated potent antiviral activity against herpes simplex virus 2 in vitro. This suggests potential applications in developing microbicides for sexually transmitted diseases (He et al., 2011).
Chemical Synthesis Applications : 3HP has been used in the synthesis of various chemical compounds, such as 7-hydroxyphthalides, indicating its utility in organic synthesis processes (AsaokaMorio et al., 1977).
Environmental Treatment : The oxidation of phthalic anhydride, a chemical related to 3HP, has been studied for environmental applications, such as in the photochemical advanced oxidation process for the treatment of organic pollutants (Trabelsi-Souissi et al., 2011).
HIV Prevention : 3HP-modified proteins, like 3HP-β-Lactoglobulin, have shown potential as microbicides for preventing the sexual transmission of HIV-1. They inhibit HIV-1 entry into target cells and are considered safe for topical application (Wyand et al., 1999).
Antiviral Microbicide Candidates : Modified human serum albumin with 3HP has been developed as an antiviral agent against HIV, highlighting the role of 3HP in medical applications (Li et al., 2013).
Eigenschaften
IUPAC Name |
4-hydroxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTOEAMRIIXGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190860 | |
| Record name | 3-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyphthalic anhydride | |
CAS RN |
37418-88-5 | |
| Record name | 3-Hydroxyphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37418-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037418885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37418-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxyphthalic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7FSX9YBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


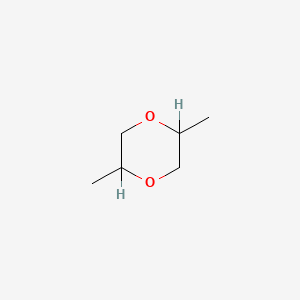
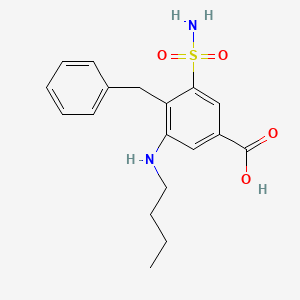
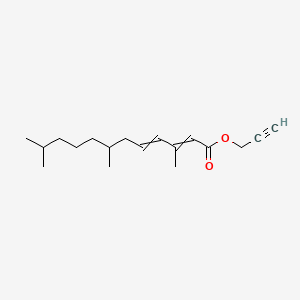
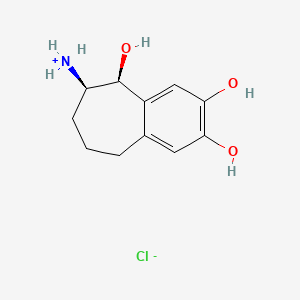
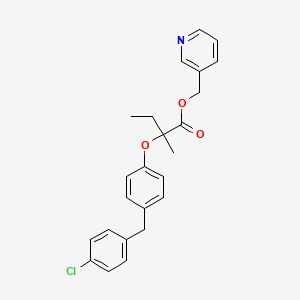
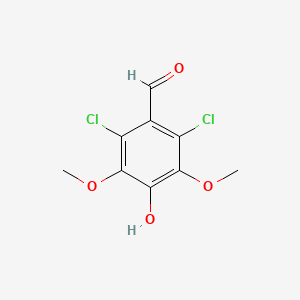
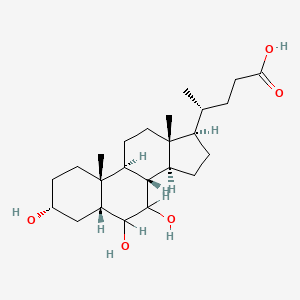
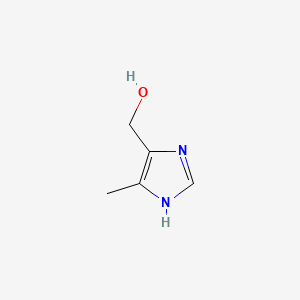
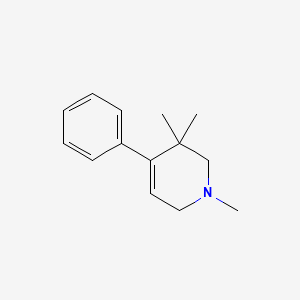
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)
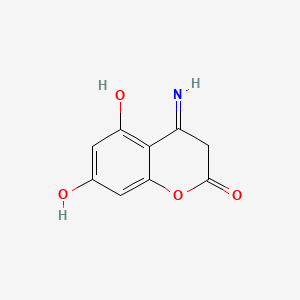
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
